molecular formula C21H17ClN2O3S B11241297 N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241297
M. Wt: 412.9 g/mol
InChI Key: ZCKTXFXOMOCQJB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a chlorophenyl group, an ethyl group, and a dibenzo-thiazine core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. The industrial production of this compound may involve more efficient and scalable methods, including green synthesis techniques that minimize environmental impact .

Chemical Reactions Analysis

N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where reagents like halogens or nitro groups can replace hydrogen atoms on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on cellular processes and pathways.

    Medicine: Its potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds .

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H17ClN2O3S/c1-2-24-19-12-11-14(21(25)23-18-9-5-4-8-17(18)22)13-16(19)15-7-3-6-10-20(15)28(24,26)27/h3-13H,2H2,1H3,(H,23,25)

InChI Key

ZCKTXFXOMOCQJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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